Alpha-2 Adrenoceptor Blocking Potency Ranking: Beta-Yohimbine vs. Yohimbine, Corynanthine, and Dihydrocorynantheine
In a direct head-to-head comparative study of four yohimbine analogs, the alpha-2 adrenoceptor blocking potency order—assessed via pressor responses to clonidine and inhibition of electrically driven cardioacceleration by clonidine in pithed rats—was YO > beta-YO > (-)IQ > DHC [1]. Beta-yohimbine (beta-YO) ranks second in alpha-2 blocking potency, behind yohimbine (YO) but ahead of (-)indoloquinolizidine ( (-)IQ) and dihydrocorynantheine (DHC). For alpha-1 blocking activity assessed via pressor responses to methoxamine and contractile responses in rat vas deferens, the potency order was (-)IQ > YO > DHC > beta-YO [1]. Thus, beta-yohimbine is the weakest alpha-1 blocker among the four analogs but retains substantial alpha-2 blocking activity, yielding a unique selectivity fingerprint.
| Evidence Dimension | Alpha-2 adrenoceptor blocking potency rank (pithed rat: clonidine pressor response and cardioacceleration inhibition) |
|---|---|
| Target Compound Data | Rank #2 among four analogs (YO > beta-YO > (-)IQ > DHC) |
| Comparator Or Baseline | Yohimbine (YO): Rank #1 (most potent). (-)IQ: Rank #3. DHC: Rank #4 (least potent) |
| Quantified Difference | Beta-YO potency is between yohimbine and (-)IQ; beta-YO is the weakest alpha-1 blocker among the four (rank #4: (-)IQ > YO > DHC > beta-YO) |
| Conditions | Pithed rat model; pressor response to clonidine (alpha-2) and methoxamine (alpha-1); electrically driven cardioacceleration inhibition; rat vas deferens contractile response |
Why This Matters
Researchers requiring an alpha-2 antagonist with reduced alpha-1 activity relative to yohimbine should select beta-yohimbin hydrochloride rather than yohimbine HCl, as beta-YO's weakest alpha-1 potency among the four analogs provides a cleaner alpha-2 pharmacological window in cardiovascular studies.
- [1] Ito Y, Yano S, Watanabe K, Yamanaka E, Aimi N, Sakai S. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities. Chem Pharm Bull (Tokyo). 1990;38(6):1702-1706. doi:10.1248/cpb.38.1702 View Source
